molecular formula C17H26N4O2 B2478833 Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate CAS No. 2377035-74-8

Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate

Cat. No. B2478833
CAS RN: 2377035-74-8
M. Wt: 318.421
InChI Key: SMVSCIMGXFNSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate is a chemical compound that has shown potential in scientific research applications. It is a heterocyclic compound that contains both a pyridine and a pyrimidine ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis as a Key Intermediate in Medicinal Chemistry : Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate serves as a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors. This synthesis process presents an economical alternative to other methods, emphasizing its significance in the development of new medicinal compounds (Zhang et al., 2009).

  • Use in the Preparation of Biologically Active Compounds : The compound plays a role in the creation of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and various cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These derivatives have potential as biologically active compounds, showcasing the chemical's versatility in pharmaceutical synthesis (Zinchenko et al., 2018).

  • Histamine H4 Receptor Ligand Synthesis : It is used in the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor, highlighting its application in the development of new therapeutic agents for conditions like inflammation and pain (Altenbach et al., 2008).

  • Intermediate in Anticancer Drug Synthesis : The chemical serves as an important intermediate for small molecule anticancer drugs. Its role in the synthesis of various compounds utilized in cancer therapeutics underlines its importance in oncological research (Zhang et al., 2018).

  • Lead Selection in Malaria Treatment : It has been used in the structure-activity relationship studies of certain analogues for preclinical development in malaria treatment and prevention, demonstrating its utility in infectious disease research (Chavchich et al., 2016).

properties

IUPAC Name

tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-17(2,3)23-16(22)21-9-6-14-13(11-21)10-19-15(20-14)12-4-7-18-8-5-12/h10,12,18H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVSCIMGXFNSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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